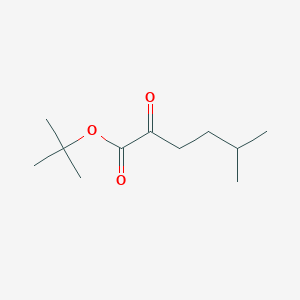

t-Butyl 5-methyl-2-oxohexanoate

Cat. No. B8434253

M. Wt: 200.27 g/mol

InChI Key: AGVIVWXLFCBIRO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03959312

Procedure details

t-Butyl 5-methyl-2-oxohexanoate is readily hydrolyzed under suitably mild conditions at room temperature (i.e., 25°-30° C.). Suitable reactions include hydrolysis directly to the acid form using trifluoracetic acid [reaction (3)] or hydrolysis with dilute bases such as sodium or potassium hydroxide followed by acidification with dilute mineral acids such as hydrochloric, sulfuric, or nitric acids. ##EQU5## Trifluoroacetic acid can be used as a solvent for the reaction shown (3). When trifluoroacetic acid is the hydrolyzing reagent, this step can be accomplished before the hydrogenation step. The acid is recovered by volatization of the trifluoroacetic acid. If hydrolysis is done with dilute base, followed by acidification with mineral acid, the acid is then extracted in the same manner as described for the extraction of the ester in step (a).

[Compound]

Name

nitric acids

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5](=[O:13])[C:6]([O:8]C(C)(C)C)=[O:7].FC(F)(F)C(O)=O.[Na].[OH-].[K+]>>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5](=[O:13])[C:6]([OH:8])=[O:7] |f:3.4,^1:21|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC(C(=O)OC(C)(C)C)=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Six

[Compound]

|

Name

|

nitric acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is readily hydrolyzed under suitably mild conditions at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(i.e., 25°-30° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis directly to the acid form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acid is recovered by volatization of the trifluoroacetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

If hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with dilute base

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the acid is then extracted in the same manner

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

as described for the extraction of the ester in step (a)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CCC(C(=O)O)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |